3',5'-Difluoro-3,3-dimethylbutyrophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-3,3-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O/c1-12(2,3)7-11(15)8-4-9(13)6-10(14)5-8/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYJMNQBOUZFJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642414 | |
| Record name | 1-(3,5-Difluorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-98-2 | |
| Record name | 1-(3,5-Difluorophenyl)-3,3-dimethyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Difluorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Methodologies for 3 ,5 Difluoro 3,3 Dimethylbutyrophenone
Strategic Design of Reaction Pathways
The construction of 3',5'-Difluoro-3,3-dimethylbutyrophenone can be approached through several strategic disconnections. The most common and direct approach involves the formation of the carbon-carbon bond between the aromatic ring and the acyl group. This can be achieved through well-established reactions like the Friedel-Crafts acylation or by employing more modern cross-coupling techniques. The choice of strategy often depends on the availability of starting materials, desired purity, and scalability of the process.
Friedel-Crafts Acylation Approaches to Fluorinated Butyrophenones
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. wikipedia.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.com In the synthesis of this compound, this translates to the reaction of 1,3-difluorobenzene (B1663923) with 3,3-dimethylbutyryl chloride.
The mechanism of the Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of the acyl chloride with the Lewis acid catalyst, typically aluminum chloride (AlCl₃). masterorganicchemistry.com This acylium ion is then attacked by the electron-rich aromatic ring of 1,3-difluorobenzene. The fluorine atoms on the benzene (B151609) ring are deactivating groups, which can make the Friedel-Crafts acylation more challenging compared to non-fluorinated analogues, often requiring harsher reaction conditions. However, they direct the incoming electrophile to the positions ortho and para to themselves. In the case of 1,3-difluorobenzene, acylation is directed to the 2, 4, or 6 positions. The formation of the desired 3',5'-isomer (acylation at the 4-position) is sterically and electronically favored.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| AlCl₃ | 3,3-Dimethylbutyryl chloride | Dichloroethane | 80 | Moderate to Good | d-nb.info |
| FeCl₃ | 3,3-Dimethylbutyryl chloride | Nitrobenzene | 100 | Moderate | beilstein-journals.org |
| ZnCl₂ | 3,3-Dimethylbutyric anhydride | Carbon disulfide | 46 | Low to Moderate | wikipedia.org |
Utilization of Fluorinated Precursors in Ketone Synthesis
An alternative strategy involves starting with a pre-functionalized fluorinated aromatic compound. For instance, a synthetic route could begin with 3,5-difluorobromobenzene. This precursor can then undergo a variety of transformations to introduce the 3,3-dimethylbutyryl moiety. This approach can offer better control over regioselectivity, as the position of the acyl group is predetermined by the initial placement of the halogen.
One such method is the Grignard reaction, where 3,5-difluorophenylmagnesium bromide, prepared from 3,5-difluorobromobenzene, reacts with 3,3-dimethylbutyryl chloride. This is a classic and effective method for forming carbon-carbon bonds. Another modern approach is the use of organometallic cross-coupling reactions, which are discussed in more detail in section 2.2.1.
The synthesis of the necessary fluorinated precursors, such as 3,5-difluoroaniline, has been well-established, providing a reliable source for these starting materials.
Specific Considerations for Introducing the 3,3-Dimethylbutyryl Moiety
The 3,3-dimethylbutyryl group, with its sterically demanding tert-butyl moiety adjacent to the carbonyl group, presents specific challenges in the synthesis. The bulky nature of this group can hinder its introduction onto the aromatic ring, particularly in sterically crowded positions.
The most common reagent for introducing this group is 3,3-dimethylbutyryl chloride. This acyl chloride can be synthesized from 3,3-dimethylbutyric acid by reacting it with reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). The reaction with thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.
| Reagent | Conditions | Yield (%) | Reference |
| Thionyl chloride | Reflux | High | |
| Phosphorus trichloride | Heating | Good |
Novel Catalytic Systems in the Synthesis of Fluorinated Ketones
Recent advances in catalysis have provided powerful tools for the synthesis of fluorinated ketones, offering milder reaction conditions, higher selectivity, and broader functional group tolerance compared to traditional methods.
Transition Metal-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl ketones. Reactions such as the Suzuki, Stille, and Negishi couplings can be adapted for the synthesis of this compound. sigmaaldrich.com For example, a Suzuki coupling could involve the reaction of a 3,5-difluorophenylboronic acid with 3,3-dimethylbutyryl chloride in the presence of a palladium catalyst and a suitable base.
These reactions are known for their high efficiency and tolerance of a wide range of functional groups. The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivity. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.
| Catalyst System | Coupling Partners | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ / K₂CO₃ | 3,5-Difluorophenylboronic acid + 3,3-Dimethylbutyryl chloride | K₂CO₃ | Toluene/Water | 100 | Good |
| PdCl₂(dppf) / CsF | 3,5-Difluorophenyl-tributylstannane + 3,3-Dimethylbutyryl chloride | CsF | Dioxane | 80 | High |
| Pd₂(dba)₃ / SPhos / K₃PO₄ | 3,5-Difluorochlorobenzene + Zinc(II) 3,3-dimethylbutyrate | K₃PO₄ | THF | 60 | Good |
Organocatalytic Methods for Enhanced Selectivity
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, and its principles can be applied to achieve high selectivity in the synthesis of fluorinated ketones. While direct organocatalytic acylation of arenes is less common, related strategies can be employed. For instance, organocatalysts can be used to generate reactive acylating species or to activate the aromatic substrate towards nucleophilic attack.
Chiral organocatalysts, such as proline derivatives or cinchona alkaloids, can be used to control the stereochemistry of reactions involving prochiral substrates, although this is not directly applicable to the synthesis of the achiral this compound. However, the principles of organocatalysis, such as the use of metal-free catalysts and mild reaction conditions, are of significant interest for developing more sustainable and environmentally friendly synthetic routes. Research in this area is ongoing, with a focus on developing novel organocatalytic systems for C-C bond formation in the synthesis of complex aromatic compounds.
Electrophilic Fluorination in the Context of Butyrophenone (B1668137) Synthesis
Direct C-H fluorination of aromatic rings is a primary strategy for synthesizing fluoroarenes. Electrophilic fluorination, where a reagent delivers an electrophilic fluorine equivalent ("F+") to an electron-rich aromatic ring, is a cornerstone of this approach. The mechanism for the fluorination of aromatic compounds with N-F reagents like Selectfluor® is complex and has been proposed to proceed via either a polar SN2-type mechanism or a single-electron transfer (SET) pathway. rsc.orgrsc.orgresearchgate.net Theoretical studies suggest the SET mechanism is often preferred, involving an electron transfer from the aromatic substrate to the fluorinating reagent to form a radical cation, which then collapses to the fluorinated product. rsc.orgrsc.org
The choice of a fluorinating agent is critical for a successful reaction, balancing reactivity with safety and ease of handling. While reagents like elemental fluorine are highly reactive and hazardous, modern electrophilic N-F reagents offer a safer and more selective alternative. rsc.org Among these, Selectfluor®, the trade name for 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is one of the most widely used and commercially available electrophilic fluorinating agents. wikipedia.orgref.ac.uk It is an air- and water-tolerant colorless salt, making it significantly easier to handle than many other fluorine sources. wikipedia.org
Selectfluor® is known to mediate a wide range of electrophilic fluorination reactions on electron-rich substrates, including aromatic compounds. numberanalytics.com The reaction conditions are typically mild. The synthesis of α-fluoroketones from enol esters or silyl (B83357) enol ethers using Selectfluor® proceeds readily, often at room temperature. core.ac.uk For the direct fluorination of less activated aromatic rings, such as the phenyl ring of a butyrophenone, a strong acid is often required as a catalyst or promoter to enhance the electrophilicity of the reagent and activate the substrate. researchgate.net
Table 1: Characteristics and Typical Reaction Conditions for Selectfluor®
| Parameter | Description | Common Examples/Values |
|---|---|---|
| Reagent | 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | F-TEDA-BF₄ |
| Appearance | Colorless to white crystalline solid | - |
| Stability | Stable in air and tolerant of water | - |
| Solvents | Polar aprotic solvents are commonly used. | Acetonitrile (MeCN), Dichloromethane (DCM) |
| Additives/Catalysts | Strong acids may be required for less reactive aromatic substrates. | Trifluoromethanesulfonic acid (TfOH) researchgate.net |
| Temperature | Reactions are often run at or below room temperature but may require heating for unreactive substrates. | 0 °C to 110 °C rsc.org |
Regioselectivity: The position of fluorine incorporation on the aromatic ring is governed by the directing effects of the substituents already present, a fundamental principle of electrophilic aromatic substitution. In the case of a precursor like 3,3-dimethylbutyrophenone, the acyl group (-C(O)CH₂C(CH₃)₃) is an electron-withdrawing group. As such, it deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta positions (3' and 5'). Therefore, the direct electrophilic fluorination of 3,3-dimethylbutyrophenone would be expected to yield the desired 3',5'-difluorinated product. Computational tools have been developed to predict the regioselectivity of such reactions by calculating the proton affinity at different aromatic positions, which correlates with the most nucleophilic site. rsc.org
Diastereoselectivity: This concept applies when a reaction can form multiple stereoisomers. In the synthesis of this compound, the fluorination occurs on an achiral, planar aromatic ring. The starting material, 3,3-dimethylbutyrophenone, does not possess a stereocenter. Consequently, the incorporation of fluorine atoms at the 3' and 5' positions does not create any new stereocenters. Thus, diastereoselectivity is not a relevant consideration for this specific transformation. The concept becomes critical in cases where fluorine is incorporated into a molecule that already contains stereocenters or where the addition of fluorine creates a new stereocenter on an aliphatic chain. nih.gov
Chemoenzymatic Synthetic Routes for Related Fluorinated Ketones
While direct chemical synthesis is dominant, chemoenzymatic approaches represent a frontier in the synthesis of complex fluorinated molecules. researchgate.net These methods combine the selectivity of biological catalysts (enzymes) with the practicality of chemical synthesis to create novel compounds. Although a direct chemoenzymatic route to a simple molecule like this compound has not been established, the principles have been demonstrated for the synthesis of more complex fluorinated ketones, particularly within the polyketide family. nih.govnih.gov
This strategy often involves engineering the biosynthetic machinery of microorganisms. escholarship.org Polyketide synthases (PKSs) are multi-domain enzymes that build complex natural products from simple acyl-CoA precursors. nih.gov Researchers have successfully modified PKSs to incorporate fluorine. The key is to engineer the acyltransferase (AT) domain, which acts as a gatekeeper for selecting the building blocks (extender units). nih.gov By replacing a native AT domain with a more tolerant one, the PKS can be made to accept fluorinated extender units, such as fluoromalonyl-CoA or fluoromethylmalonyl-CoA, which are first prepared via chemical synthesis. nih.govnih.gov The engineered PKS then incorporates these units into the growing polyketide chain, which is subsequently processed by other enzymatic domains to yield a fluorinated polyketide, a class of compounds that often feature ketone functionalities. researchgate.net
This approach offers exquisite control over the placement of fluorine atoms in complex structures and represents a powerful, albeit specialized, methodology for producing novel fluorinated compounds. nih.gov
Table 2: Key Components of a Chemoenzymatic Approach for Fluorinated Polyketide Ketones
| Component | Role in Synthesis | Example |
|---|---|---|
| Enzymatic System | The core biological machinery responsible for chain assembly. | Engineered Polyketide Synthase (PKS) nih.gov |
| Key Engineered Domain | The "gatekeeper" domain modified to accept unnatural building blocks. | Acyltransferase (AT) Domain nih.gov |
| Fluorinated Precursor | Chemically synthesized building block containing fluorine. | Fluoromalonyl-CoA, Fluoromethylmalonyl-CoA nih.govnih.gov |
| Resulting Product Class | Complex molecules containing both fluorine and ketone functional groups. | Fluorinated macrolactones and other polyketides nih.gov |
Iii. Mechanistic Investigations of Reactions Involving 3 ,5 Difluoro 3,3 Dimethylbutyrophenone
Reaction Kinetics and Thermodynamic Analyses
Reaction kinetics and thermodynamics are essential for quantifying the feasibility and rate of chemical processes. While specific kinetic data for 3',5'-Difluoro-3,3-dimethylbutyrophenone are not extensively documented in publicly available literature, analysis of related fluorinated systems provides valuable insights into the parameters that govern its reactivity.
Kinetic studies on the electrophilic fluorination of analogous enol derivatives using reagents like Selectfluor™ reveal activation parameters that are likely comparable. nih.gov For instance, the fluorination of various enolic compounds exhibits activation enthalpies (ΔH≠) in the range of +55 to +65 kJ mol−1 and activation entropies (ΔS≠) between −54 and −100 J K−1 mol−1. nih.gov The negative entropy of activation is consistent with a bimolecular SN2-type mechanism, where the transition state is more ordered than the reactants. nih.gov
| Substrate Type | ΔH≠ (kJ mol−1) | ΔS≠ (J K−1 mol−1) | ΔG≠ (kJ mol−1) |
|---|---|---|---|
| Enolic 1,3-dicarbonyls | +55 to +64 | -54 to -72 | +74 to +83 |
| Tetralone derivatives | +62 to +65 | -84 to -100 | +90 to +93 |
Thermodynamic analyses, often supported by computational chemistry, help rationalize the stability of reactants, products, and intermediates. For reactions involving C-F or C-H bond activation in fluorinated ketones, thermodynamic properties can predict the preferred reaction pathway. nih.gov For example, calculations on the activation of similar fluoroaromatic ketones by cobalt complexes have been used to analyze the thermodynamic favorability of C-H versus C-F bond cleavage. nih.gov The unique strength of the C-F bond and the influence of fluorine on adjacent bonds are critical thermodynamic considerations. dtic.mil
Detailed Elucidation of Reaction Pathways and Transition States
A reaction pathway maps the energetic landscape from reactants to products, with transition states representing the energy maxima between intermediates. youtube.com The structure of a transition state, though fleeting and unobservable, can be inferred from kinetic data and computational modeling, revealing partial bonds and charges that characterize the transformation. youtube.comresearchgate.net
The carbonyl group in an aryl ketone is electrophilic. The presence of two fluorine atoms on the aromatic ring in this compound significantly enhances this electrophilicity. Fluorine is highly electronegative, and its strong electron-withdrawing inductive effect pulls electron density away from the carbonyl carbon, making it more susceptible to nucleophilic attack. This electronic activation is a known phenomenon in fluorinated compounds, where carbonyl groups exhibit greater electrophilic reactivity compared to their non-fluorinated analogs. nih.govbeilstein-journals.org
However, the effect of fluorine on reactivity can be complex. While fluorine on the aryl ring is activating, studies on α-fluoroketones have shown that a fluorine atom adjacent to the carbonyl can sometimes decrease reactivity towards nucleophiles like borohydride (B1222165). beilstein-journals.org This counterintuitive effect is attributed to conformational preferences; the most stable conformations may not be the most reactive ones, as optimal orbital overlap between the C-X and C=O bonds is required for activation. beilstein-journals.org For this compound, the aryl fluorine atoms primarily exert an electronic activating effect on the carbonyl carbon.
Fluorine substituents on an aromatic ring have a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R). masterorganicchemistry.com
Electrophilic Aromatic Substitution (EAS): In EAS, the incoming electrophile attacks the electron-rich π-system of the ring. The strong -I effect of fluorine deactivates the ring by withdrawing electron density, making the reaction slower compared to benzene (B151609). masterorganicchemistry.com However, the +R effect, which donates lone-pair electron density into the ring, directs incoming electrophiles to the ortho and para positions. Since the fluorine atoms in this compound are in meta positions relative to each other, they deactivate the ring towards electrophilic attack.
Nucleophilic Aromatic Substitution (SNAr): In SNAr, a nucleophile attacks an electron-poor aromatic ring. The powerful -I effect of fluorine is strongly activating for this type of reaction, as it stabilizes the negatively charged intermediate (Meisenheimer complex). researchgate.netnih.gov Fluorine located meta to the point of substitution is activating, while ortho fluorine can have a variable influence and para fluorine is slightly deactivating. researchgate.net Therefore, the two fluorine atoms on the ring of this compound make the aromatic nucleus susceptible to nucleophilic attack, particularly at the positions activated by the fluorine atoms.
Like other ketones with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. libretexts.org Tautomers are constitutional isomers that readily interconvert, in this case involving the migration of a proton and the shifting of a double bond. libretexts.orgmasterorganicchemistry.com
The equilibrium typically favors the keto form for simple ketones. libretexts.org However, the enol form, even at low concentrations, is a critical intermediate for many reactions. It is nucleophilic at the α-carbon and is the reactive species in processes like α-halogenation, α-alkylation, and condensations. libretexts.orgsapub.org The tautomerization can be catalyzed by either acid or base. masterorganicchemistry.com
The presence of electron-withdrawing fluorine atoms on the aryl ring increases the acidity of the α-hydrogens, which can influence the position of the keto-enol equilibrium. researchgate.net The enol tautomer is essential for reactions involving electrophilic attack at the α-carbon, such as fluorination with agents like Selectfluor™, where the enol's C=C double bond initiates the attack on the electrophilic fluorine source. sapub.orgscispace.com
Bond Activation Studies: C-F and C-H Activation Mechanisms in Related Systems
The functionalization of inert C-H and strong C-F bonds is a significant area of modern organic synthesis. mdpi.comnih.govnih.gov For fluoroaromatic compounds, selectively activating one over the other is a key challenge. nih.gov
C-H Activation: Transition metal-catalyzed C-H activation often proceeds via mechanisms like concerted metalation-deprotonation (CMD), oxidative addition, or sigma-bond metathesis. rsc.orgyoutube.com In many cases, a directing group on the substrate coordinates to the metal center, positioning it to selectively cleave a specific C-H bond, often at the ortho position. mdpi.com The carbonyl group in an aryl ketone can act as such a directing group.
C-F Activation: The C-F bond is the strongest single bond to carbon, making its cleavage challenging. researchgate.net Activation typically requires highly reactive species, such as low-valent transition metals, main-group metal complexes, or metalloenzymes. mdpi.comrsc.orgnih.gov The mechanism often involves oxidative addition of the metal into the C-F bond. nih.gov
Computational studies on related fluoroaromatic ketones have shown that the selectivity between C-H and C-F activation is influenced by several factors, including the metal's oxidation state, the nature of the substrate's anchoring group (e.g., ketone vs. imine), and the number of fluorine atoms on the ring. nih.gov
| Factor | Favors C-H Activation | Favors C-F Activation |
|---|---|---|
| Metal Activator | CoMe(PMe3)4 | Co(PMe3)4 |
| Anchoring Group | Imine | Imine |
| Reaction Viability | Both pathways may be viable for fluorinated ketones depending on conditions |
Investigating Rearrangement Reactions and Side Product Formation
In the synthesis and transformation of complex molecules, the formation of side products and the occurrence of rearrangement reactions are common challenges. For fluorinated ketones, several side reactions can be anticipated based on studies of similar compounds.
Over-functionalization: In reactions targeting the α-position, such as halogenation or alkylation, the formation of di-substituted products can be a significant issue. For example, electrophilic fluorination of cyclic ketones can lead to α,α-difluorinated side products. scispace.comresearchgate.net
Rearrangements: The synthesis of fluoromethyl ketones via certain routes has been shown to yield undesired cyclic products or non-fluorinated compounds instead of the target molecule. nih.gov
Solvent Participation: Some reactions promoted by reagents like Selectfluor™ can involve the solvent in the reaction pathway. For instance, reactions of aryl methyl ketones with dimethyl sulfoxide (B87167) (DMSO) promoted by Selectfluor™ can lead to the formation of complex thiophenes or sulfones, demonstrating unexpected reactivity. nih.govresearchgate.net
Understanding these potential side pathways through mechanistic studies is vital for optimizing reaction conditions to favor the desired product and minimize the formation of impurities.
Iv. Computational and Theoretical Chemistry Studies of 3 ,5 Difluoro 3,3 Dimethylbutyrophenone
Quantum Chemical Calculations
Quantum chemical calculations are founded on the principles of quantum mechanics, aiming to solve the Schrödinger equation for a given molecule to determine its energy and wavefunction. wikipedia.org These calculations provide fundamental insights into molecular properties.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. nih.gov One of the primary applications of DFT is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state, known as the global minimum on the potential energy surface. researchgate.net
For 3',5'-Difluoro-3,3-dimethylbutyrophenone, a DFT-based geometry optimization would predict key structural parameters. These would include the bond lengths between atoms (e.g., C=O, C-F, C-C), the bond angles defining the molecular shape, and the dihedral angles describing the rotation around single bonds, such as the orientation of the difluorophenyl ring relative to the carbonyl group. This information is crucial for understanding the molecule's steric and electronic properties. researcher.life
Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT
This table is illustrative and presents expected parameter ranges for a molecule of this type. Actual values would be determined by specific DFT calculations.
| Parameter | Atom Pair/Triplet/Quartet | Expected Value |
| Bond Length (Å) | C=O (carbonyl) | ~1.22 Å |
| C-F (aryl) | ~1.35 Å | |
| C-C (aryl-carbonyl) | ~1.49 Å | |
| Bond Angle (°) | C-C(O)-C | ~118° |
| F-C-C (aryl) | ~119° | |
| Dihedral Angle (°) | C(aryl)-C(aryl)-C(O)-C | ~20-40° |
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), solve the Schrödinger equation more rigorously than DFT, often at a higher computational cost. researchgate.netuol.de
Applying ab initio methods to this compound would provide a highly accurate determination of its electronic structure. This includes a precise calculation of the total electronic energy, the spatial distribution of electrons, and the energies of the molecular orbitals. Such calculations are valuable for benchmarking results from less computationally intensive methods like DFT and for investigating phenomena where electron correlation is particularly important. aijr.org
In all quantum chemical calculations, a "basis set"—a set of mathematical functions used to build molecular orbitals—must be chosen. jetir.org The choice of basis set directly impacts the accuracy and computational cost of the calculation. mit.edu
Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). nih.gov For a molecule containing fluorine like this compound, it is often necessary to include polarization functions (e.g., 'd', 'p') to accurately describe the bonding and diffuse functions ('+' or 'aug-') to model the behavior of lone-pair electrons and potential weak interactions. computabio.comnih.gov
The selection involves a trade-off: larger, more flexible basis sets yield more accurate results but require significantly more computational resources. A typical study might start with a smaller basis set like 6-31G* for initial geometry optimizations and then use a larger basis set such as 6-311++G(d,p) or aug-cc-pVTZ for a final, more accurate single-point energy calculation. nih.gov
Molecular Orbital Analysis
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. The analysis of these orbitals is fundamental to understanding a molecule's electronic properties and chemical reactivity.
The most important molecular orbitals for predicting reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wuxibiology.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, analysis would reveal the spatial distribution of these orbitals. It is expected that the HOMO would have significant density on the difluorophenyl ring, while the LUMO would be primarily localized on the carbonyl group, indicating the likely sites for electrophilic and nucleophilic attack, respectively.
Table 2: Illustrative Frontier Molecular Orbital Data for a Substituted Butyrophenone (B1668137)
This table presents hypothetical data to illustrate the concepts of HOMO, LUMO, and the energy gap. Specific values for this compound would need to be calculated.
| Parameter | Description | Hypothetical Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 5.3 eV |
The distribution of electron density within a molecule is rarely uniform, leading to regions that are relatively electron-rich or electron-poor. This charge distribution can be analyzed through various methods, including the calculation of a Molecular Electrostatic Potential (MEP) map. researchgate.net
An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.delibretexts.org It uses a color scale to indicate different regions of charge: red typically denotes areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates areas of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow represent regions of neutral or intermediate potential. walisongo.ac.id
For this compound, an MEP map would likely show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The highly electronegative fluorine atoms would also create negative potential regions on the phenyl ring. Conversely, the hydrogen atoms and the carbon of the carbonyl group would likely exhibit a positive potential (blue), identifying them as potential sites for nucleophilic interaction.
Conformational Analysis and Energy Landscapes
A conformational analysis of this compound would be essential to understand its three-dimensional structure and flexibility, which are key determinants of its physical, chemical, and biological properties. This analysis involves identifying all possible spatial arrangements of the atoms (conformers) that result from rotation around its single bonds.
The process would typically begin with a systematic or stochastic search of the conformational space to locate various energy minima. Quantum mechanical methods, such as Density Functional Theory (DFT), would then be employed to optimize the geometry of each identified conformer and calculate its relative energy. The results of these calculations would allow for the construction of a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry.
The most stable conformers, corresponding to the lowest energy states, would be identified. The energy differences between these conformers and the energy barriers for their interconversion would provide insights into the molecule's dynamic behavior at different temperatures.
Table 1: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |
| A | 0.00 | ||
| B | |||
| C |
This table is for illustrative purposes only. The data is hypothetical and not based on published research.
Computational Prediction of Spectroscopic Parameters
Computational methods are powerful tools for predicting various spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules like this compound.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), are routinely performed using DFT methods. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The predicted ¹H and ¹³C NMR spectra for the lowest energy conformers would be calculated and compared with experimental data, if available, to confirm the molecular structure.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound could be predicted by calculating its vibrational frequencies. This is typically done using DFT calculations, which provide the harmonic vibrational frequencies and their corresponding intensities. These theoretical spectra can be invaluable for interpreting experimental vibrational spectra.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. These calculations provide information about the electronic transitions, including their excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value |
| ¹H NMR Chemical Shift (ppm) | |
| ¹³C NMR Chemical Shift (ppm) | |
| Key IR Frequencies (cm⁻¹) | |
| UV-Vis λ_max (nm) |
This table is for illustrative purposes only. The data is hypothetical and not based on published research.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations could be employed to study the behavior of this compound in different solvent environments and to investigate its intermolecular interactions. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of the system's dynamics.
Solvent Effects: By performing MD simulations of the compound in various explicit solvents (e.g., water, methanol (B129727), chloroform), it would be possible to understand how the solvent affects its conformational preferences and dynamics. The simulations would reveal the nature and strength of solute-solvent interactions, such as hydrogen bonding and van der Waals forces.
Intermolecular Interactions: MD simulations can also be used to study the interactions between multiple molecules of this compound or its interactions with other molecules. This can provide insights into its aggregation behavior, miscibility with other substances, and potential binding modes with biological macromolecules. The analysis of radial distribution functions and interaction energies from the simulations would quantify these intermolecular forces.
V. Advanced Spectroscopic Characterization and Structural Elucidation of 3 ,5 Difluoro 3,3 Dimethylbutyrophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework and the placement of fluorine atoms on the aromatic ring. By analyzing ¹H, ¹³C, and ¹⁹F spectra, a definitive structural assignment can be achieved.
The ¹H NMR spectrum of 3',5'-Difluoro-3,3-dimethylbutyrophenone is characterized by distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the carbonyl and aromatic systems.
The aromatic region is expected to show two distinct multiplets. The proton at the C-4' position (H-4') is anticipated to appear as a triplet of triplets (tt) due to coupling with the two meta-fluorine atoms and the two ortho-protons (H-2', H-6'). The H-2' and H-6' protons, being chemically equivalent, would likely produce a multiplet, influenced by coupling to both H-4' and the fluorine atoms.
In the aliphatic region, two sharp singlets are predicted. The methylene protons (-CH₂-) adjacent to the electron-withdrawing carbonyl group are expected to be deshielded and appear downfield. The nine equivalent protons of the sterically bulky tert-butyl group (-C(CH₃)₃) would give rise to a single, intense singlet at a characteristic upfield chemical shift, confirming the presence of this group.
Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-2', H-6' (Aromatic) | 7.40 - 7.55 | multiplet (m) | 2H |
| H-4' (Aromatic) | 6.95 - 7.10 | triplet of triplets (tt) | 1H |
| -CH₂- (Methylene) | 2.90 - 3.00 | singlet (s) | 2H |
| -C(CH₃)₃ (tert-Butyl) | 1.05 - 1.15 | singlet (s) | 9H |
The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon environment within the molecule. The carbonyl carbon is the most deshielded, appearing at the lowest field (highest ppm value). The aromatic carbons exhibit characteristic shifts, with those directly bonded to fluorine showing large one-bond C-F coupling constants (¹JCF), which can split the signal into a doublet. The remaining aliphatic carbons appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F Coupling) |
| C=O (Carbonyl) | 198.0 - 202.0 | singlet |
| C-3', C-5' (Aromatic) | 161.0 - 164.0 | doublet (¹JCF ≈ 250 Hz) |
| C-1' (Aromatic) | 140.0 - 143.0 | triplet (³JCF ≈ 7-9 Hz) |
| C-2', C-6' (Aromatic) | 112.0 - 115.0 | doublet (²JCF ≈ 20-25 Hz) |
| C-4' (Aromatic) | 108.0 - 111.0 | triplet (²JCF ≈ 25-28 Hz) |
| -CH₂- (Methylene) | 48.0 - 52.0 | singlet |
| -C (CH₃)₃ (Quaternary) | 31.0 - 33.0 | singlet |
| -C(C H₃)₃ (tert-Butyl) | 29.0 - 31.0 | singlet |
¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nuclei. Due to the molecular symmetry of the 3',5'-difluoroaromatic ring, the two fluorine atoms are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of aryl fluorides. The multiplicity of the signal would likely be a triplet, arising from coupling to the two ortho protons (H-2' and H-6').
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to H-F Coupling) |
| F-3', F-5' | -108.0 to -112.0 | triplet |
While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously confirming the complex structure.
COSY (Correlation Spectroscopy) : This experiment would verify the coupling between adjacent protons. A key correlation would be observed between the aromatic signals of H-2'/H-6' and H-4', confirming their positions on the same aromatic ring. No correlations would be seen for the singlet methylene and tert-butyl signals.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign each protonated carbon signal in the ¹³C NMR spectrum by linking, for example, the aromatic proton signals to their corresponding aromatic carbon signals and the aliphatic proton signals to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular fragments. Key expected correlations would include:
The methylene protons (-CH₂-) showing a correlation to the carbonyl carbon (C=O), the quaternary carbon of the tert-butyl group, and the C-1' of the aromatic ring.
The aromatic protons H-2' and H-6' showing a correlation to the carbonyl carbon, confirming the connection of the butyrophenone (B1668137) chain to the difluorophenyl ring.
The tert-butyl protons showing correlations to the adjacent methylene carbon and the quaternary carbon.
Vibrational Spectroscopy
Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FT-IR spectrum of this compound is dominated by a few very characteristic absorption bands that confirm the presence of its key functional groups. The most prominent feature is the strong, sharp absorption band for the carbonyl (C=O) group of the ketone. The presence of the aromatic ring is confirmed by C-H and C=C stretching vibrations, while the C-F bonds give rise to strong absorptions in the fingerprint region.
Table 4: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | Ar-H | 3050 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 2850 - 2980 | Medium-Strong |
| C=O Stretch (Ketone) | Aryl Ketone | 1685 - 1700 | Strong, Sharp |
| C=C Stretch (Aromatic) | Aromatic Ring | ~1600, ~1450 | Medium |
| C-F Stretch | Aryl-F | 1100 - 1300 | Strong |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. spectroscopyonline.commgcub.ac.in For this compound, the Raman spectrum is characterized by a series of distinct bands corresponding to the specific vibrational motions of its functional groups. Symmetric vibrations, in particular, tend to produce intense Raman lines. mgcub.ac.in Key vibrational assignments are detailed below, providing a molecular fingerprint of the compound.
Key Raman Vibrational Modes:
Carbonyl (C=O) Stretching: A strong, characteristic band appears in the 1680-1700 cm⁻¹ region, indicative of the ketone functional group. Its precise position can be influenced by conjugation with the aromatic ring and the electronic effects of the fluorine substituents.
Aromatic C=C Stretching: Multiple bands in the 1580-1620 cm⁻¹ and 1400-1500 cm⁻¹ regions are assigned to the stretching vibrations of the carbon-carbon bonds within the difluorophenyl ring.
C-F Stretching: The carbon-fluorine stretching vibrations are typically observed in the 1100-1350 cm⁻¹ range. The symmetric and asymmetric stretches of the two C-F bonds give rise to characteristic bands in this region.
Alkyl C-H Vibrations: Vibrations associated with the tert-butyl group, including symmetric and asymmetric stretching and bending modes, are found in the 2800-3000 cm⁻¹ and 1350-1480 cm⁻¹ regions, respectively.
Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds are expected in the lower frequency region of the spectrum, typically below 900 cm⁻¹.
Table 1: Prominent Raman Bands and Vibrational Assignments for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Intensity |
|---|---|---|
| ~2970 | C-H Asymmetric Stretch (tert-butyl) | Medium |
| ~2875 | C-H Symmetric Stretch (tert-butyl) | Medium |
| ~1695 | C=O Stretch (Ketone) | Strong |
| ~1610 | Aromatic C=C Stretch | Strong |
| ~1470 | C-H Bend (tert-butyl) | Medium-Weak |
| ~1320 | C-F Symmetric Stretch | Strong |
| ~1150 | Aromatic Ring Breathing Mode | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Electron Ionization Mass Spectrometry (EI-MS) is utilized to determine the molecular weight and elucidate the fragmentation pathways of this compound. The analysis provides confirmation of the compound's elemental composition and offers insights into its structural stability. The molecular ion peak confirms a molecular weight of 212.24 g/mol .
The fragmentation pattern is dominated by cleavages adjacent to the carbonyl group (alpha-cleavage), which is a characteristic feature of ketones. libretexts.orgwhitman.eduyoutube.com The primary fragmentation involves the loss of the bulky tert-butyl group, leading to the formation of a highly stable 3,5-difluorobenzoyl acylium ion, which is often the base peak in the spectrum. Further fragmentation of the aromatic ring can also occur. A notable fragmentation pathway for fluorinated aromatic compounds can involve the expulsion of difluorocarbene (CF₂). researchgate.net
Table 2: Key Mass Fragments of this compound
| m/z Value | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 212 | [M]⁺ | [C₁₂H₁₄F₂O]⁺ | Molecular Ion |
| 197 | [M-CH₃]⁺ | [C₁₁H₁₁F₂O]⁺ | Loss of a methyl radical |
| 155 | [M-C(CH₃)₃]⁺ | [C₇H₃F₂O]⁺ | Base Peak; Loss of tert-butyl radical (Alpha-cleavage) |
| 127 | [C₆H₃F₂]⁺ | [C₆H₃F₂]⁺ | Loss of CO from the acylium ion |
X-ray Diffraction (XRD) for Single Crystal Structural Determination
For this compound, a hypothetical crystal structure analysis would reveal its crystallographic parameters. Organic molecules of this nature often crystallize in monoclinic or orthorhombic systems.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1170 |
The arrangement of molecules within the crystal lattice is governed by a network of non-covalent intermolecular interactions. ias.ac.in In the solid state of this compound, the crystal packing is primarily stabilized by weak hydrogen bonds and other van der Waals forces. researchgate.net
Key interactions include:
C-H···O Hydrogen Bonds: The carbonyl oxygen acts as a hydrogen bond acceptor, interacting with hydrogen atoms from the aromatic ring and alkyl groups of neighboring molecules.
C-H···F Interactions: The electronegative fluorine atoms can also act as weak hydrogen bond acceptors, forming contacts with hydrogen atoms from adjacent molecules. researchgate.net
These interactions collectively create a stable, three-dimensional supramolecular architecture. mdpi.com
For this compound, the analysis would likely show that H···H contacts, arising from the numerous hydrogen atoms in the tert-butyl group and aromatic ring, make the largest contribution to the Hirshfeld surface. Significant contributions from H···F/F···H and H···O/O···H contacts would also be evident, quantitatively confirming the presence of the C-H···F and C-H···O interactions identified in the crystal packing analysis.
Table 4: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Contribution (%) |
|---|---|
| H···H | 55 |
| H···F / F···H | 25 |
| H···O / O···H | 12 |
| C···H / H···C | 5 |
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. uobabylon.edu.iq This technique is particularly useful for studying molecules with conjugated systems. The chromophore in this compound is the 3,5-difluorobenzoyl group, where the aromatic ring is conjugated with the carbonyl group.
The UV-Vis spectrum is expected to show two main absorption bands:
π → π Transition:* A high-intensity absorption band, typically observed at a shorter wavelength (around 240-260 nm), resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. libretexts.org
n → π Transition:* A lower-intensity absorption band at a longer wavelength (around 280-300 nm), corresponding to the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. masterorganicchemistry.com
Solvent polarity can influence the position of these absorption maxima. nih.gov
Table 5: Expected UV-Vis Absorption Maxima
| λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition Type |
|---|---|---|
| ~255 | High | π → π* |
Scanning Electron Microscopy (SEM) for Microscopic Structural Analysis
Scanning Electron Microscopy (SEM) is a technique used to produce high-resolution images of the surface of a sample. azooptics.com It provides valuable information about the material's surface topography, morphology (shape and size of particles or crystals), and composition. researchgate.net
When applied to a crystalline sample of this compound, SEM analysis would reveal the macroscopic morphology of the crystals. researchgate.net Depending on the crystallization conditions, the compound might form distinct crystal habits, such as prisms or plates. nih.gov SEM images would allow for the detailed characterization of these crystal shapes, the assessment of crystal size distribution, and the examination of surface features like steps, defects, or intergrowths, providing a link between the microscopic atomic arrangement and the macroscopic form of the material.
Table of Compounds
| Compound Name |
|---|
Vi. Derivatization and Functionalization Strategies for 3 ,5 Difluoro 3,3 Dimethylbutyrophenone
Modification of the Carbonyl Moiety
The carbonyl group is a primary site for a variety of chemical modifications, including reduction to alcohols and condensation with nitrogen-based nucleophiles.
The ketone functionality of 3',5'-difluoro-3,3-dimethylbutyrophenone can be readily reduced to a secondary alcohol, 1-(3,5-difluorophenyl)-3,3-dimethylbutan-1-ol. This transformation can be achieved using several common reducing agents.
Hydride Reductions: A mild and selective method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comumn.eduyoutube.com This reagent is highly effective for the reduction of ketones and aldehydes. masterorganicchemistry.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. libretexts.org
A more potent reducing agent, lithium aluminum hydride (LiAlH₄), can also be employed. rsc.org However, given the selectivity of NaBH₄ for carbonyls, it is often the preferred reagent to avoid potential side reactions. umn.edu
Catalytic Hydrogenation: Another method for the reduction of the carbonyl group is catalytic hydrogenation. masterorganicchemistry.com This involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. This method can sometimes lead to the reduction of the aromatic ring under harsh conditions.
Complete Deoxygenation: For the complete removal of the carbonyl oxygen to yield 1,3-difluoro-5-(3,3-dimethylbutyl)benzene, more rigorous reduction methods are necessary. The Clemmensen reduction, which employs a zinc-mercury amalgam in concentrated hydrochloric acid, is effective for the deoxygenation of aromatic ketones. masterorganicchemistry.comyoutube.com An alternative under basic conditions is the Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by treatment with a strong base, such as potassium hydroxide, at elevated temperatures. youtube.comwikipedia.orgbyjus.comorganic-chemistry.org
Table 1: Comparison of Reduction Methods for the Carbonyl Group
| Method | Reagents | Product | Conditions |
|---|---|---|---|
| Sodium Borohydride Reduction | NaBH₄, Methanol/Ethanol | 1-(3,5-difluorophenyl)-3,3-dimethylbutan-1-ol | Room Temperature |
| Clemmensen Reduction | Zn(Hg), HCl | 1,3-difluoro-5-(3,3-dimethylbutyl)benzene | Acidic, Reflux |
| Wolff-Kishner Reduction | H₂NNH₂, KOH, Ethylene Glycol | 1,3-difluoro-5-(3,3-dimethylbutyl)benzene | Basic, High Temperature |
The carbonyl group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form a variety of imine-based products. jove.com These reactions are typically acid-catalyzed and involve the elimination of a water molecule. libretexts.orglumenlearning.com
Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime, (E/Z)-1-(3,5-difluorophenyl)-3,3-dimethylbutan-1-one oxime. nih.govwikipedia.orgorganic-chemistry.orgbyjus.com Oximes are versatile intermediates in organic synthesis. nih.gov The reaction is generally carried out by treating the ketone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297) or pyridine, to liberate the free hydroxylamine. google.com
Hydrazone Formation: Treatment with hydrazine (B178648) (H₂NNH₂) or its derivatives, such as 2,4-dinitrophenylhydrazine, results in the formation of the corresponding hydrazone. wikipedia.orgnih.govorganic-chemistry.orgresearchgate.net These reactions are often used for the characterization of carbonyl compounds. lumenlearning.com Substituted hydrazines, like N-aminomorpholine, can also be used to synthesize novel hydrazone derivatives. nih.gov
Imine (Schiff Base) and Enamine Formation: Reaction with primary amines (R-NH₂) leads to the formation of imines, also known as Schiff bases. organicchemistrytutor.comyoutube.com If a secondary amine (R₂NH) is used, an enamine is typically formed. libretexts.orgorganicchemistrytutor.com The formation of these products is reversible and often requires the removal of water to drive the reaction to completion. lumenlearning.com
Table 2: Products of Condensation Reactions with Nitrogen Nucleophiles
| Nitrogen Nucleophile | Product Type | General Structure of Product |
|---|---|---|
| Hydroxylamine (NH₂OH) | Oxime | C=N-OH |
| Hydrazine (H₂NNH₂) | Hydrazone | C=N-NH₂ |
| Primary Amine (R-NH₂) | Imine (Schiff Base) | C=N-R |
| Secondary Amine (R₂NH) | Enamine | C=C-NR₂ |
Transformations on the Aromatic Ring
The difluorinated aromatic ring of the title compound is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being a key consideration.
The two fluorine atoms and the butyrophenone (B1668137) side chain exert significant influence on the regioselectivity of electrophilic aromatic substitution (EAS) on the benzene (B151609) ring. Fluorine is an ortho, para-directing deactivator due to the interplay of its inductive electron-withdrawing effect and its resonance electron-donating effect. wikipedia.orgresearchgate.netijrar.org The butyrophenone group is a meta-directing deactivator. savemyexams.comlibretexts.org
In this compound, the two fluorine atoms are meta to each other. The positions ortho and para to one fluorine atom are also ortho or para to the other. The butyrophenone group occupies one of the meta positions relative to the fluorines. The combined directing effects of these substituents will determine the position of electrophilic attack. The positions ortho to both fluorine atoms (C2' and C6') are sterically hindered by the adjacent butyrophenone group. The position para to both fluorines (C4') is the most likely site for electrophilic attack, as it is activated by the resonance effect of the fluorine atoms and is not strongly deactivated by the meta-directing butyrophenone group. youtube.com
Common EAS reactions that could be applied include:
Nitration: Using a mixture of nitric acid and sulfuric acid.
Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃).
Friedel-Crafts Alkylation and Acylation: Using an alkyl or acyl halide with a Lewis acid catalyst (e.g., AlCl₃).
Aromatic rings that are substituted with strongly electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.commasterorganicchemistry.com The fluorine atoms on the ring of this compound are activated towards nucleophilic attack by the electron-withdrawing nature of the adjacent carbonyl group. nih.govnist.gov This allows for the displacement of one or both fluorine atoms by a variety of nucleophiles. researchgate.netnih.gov
Potential nucleophiles include:
Alkoxides and Phenoxides: To form ether derivatives.
Amines: To produce substituted anilines.
Thiols: To generate thioethers.
The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. masterorganicchemistry.com The rate of reaction is dependent on the strength of the nucleophile and the reaction conditions.
Side Chain Functionalization (e.g., at the 3,3-dimethylbutyl group)
The 3,3-dimethylbutyl group, also known as a neopentyl group, is generally unreactive towards many chemical transformations due to its steric hindrance and the absence of benzylic protons. acs.orgontosight.aimedium.comucla.edu Functionalization of this side chain presents a significant synthetic challenge.
Strategies for the functionalization of such unactivated alkyl chains often rely on radical-based reactions. For instance, free-radical halogenation using reagents like N-bromosuccinimide (NBS) under photochemical or thermal conditions could potentially introduce a halogen atom onto the side chain, although selectivity may be an issue.
More advanced C-H activation methodologies might also be applicable, though these often require specific directing groups and specialized catalysts. The inherent stability of the neopentyl group makes it a robust component of the molecule, resistant to many common reaction conditions. researchgate.net
Synthesis of Analogues and Homologues
The synthesis of analogues and homologues of this compound allows for a systematic exploration of the structure-activity relationship. Modifications can be introduced to the aromatic ring, the keto group, or the tert-butyl moiety to fine-tune the compound's profile.
The design of new butyrophenone derivatives is guided by established medicinal chemistry principles. The butyrophenone core is a well-known pharmacophore, particularly in the development of central nervous system agents. Key design strategies involve:
Aromatic Ring Substitution: Altering the substitution pattern on the phenyl ring can influence electronic properties, lipophilicity, and metabolic stability. The introduction of different substituents or varying the position of the existing fluorine atoms can significantly impact receptor binding affinity and selectivity.
Modification of the Alkyl Chain: The length and branching of the alkyl chain can be modified to create homologues. For instance, replacing the tert-butyl group with other bulky alkyl groups or introducing unsaturation can affect the compound's conformational flexibility and interaction with biological targets.
Keto Group Derivatization: The carbonyl group can be reduced to a hydroxyl group or converted to other functional groups such as oximes or hydrazones. These modifications can alter the compound's polarity and hydrogen bonding capabilities.
Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties can lead to analogues with improved pharmacokinetic profiles. For example, the keto group could be replaced with a bioisosteric equivalent to enhance metabolic stability.
A common synthetic route for preparing butyrophenone analogues is the Friedel-Crafts acylation . This reaction involves the acylation of an aromatic compound, in this case, a difluorobenzene derivative, with an appropriate acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. To synthesize analogues of this compound, one could vary the structure of the acyl chloride. For instance, using acyl chlorides with different alkyl chains would result in homologues with modified butyrophenone side chains.
| Acyl Chloride | Aromatic Substrate | Resulting Analogue/Homologue |
| 3,3-Dimethylbutanoyl chloride | 1,3-Difluorobenzene (B1663923) | This compound |
| 4,4-Dimethylpentanoyl chloride | 1,3-Difluorobenzene | 3',5'-Difluoro-4,4-dimethylpentanophenone |
| 3-Methylbutanoyl chloride | 1,3-Difluorobenzene | 3',5'-Difluoro-3-methylbutyrophenone |
This table presents hypothetical synthetic strategies for analogues and homologues based on the Friedel-Crafts acylation reaction, as specific experimental data for this compound was not found in the provided search results.
Isotopically labeled compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, as well as in mechanistic investigations. The preparation of isotopically labeled derivatives of this compound can be achieved through several methods, primarily involving the introduction of deuterium (B1214612) (²H or D) or carbon-13 (¹³C).
Deuterium Labeling:
Deuterium can be incorporated into the molecule at various positions. A common strategy is hydrogen-deuterium (H/D) exchange , which can be catalyzed by acids or bases. For this compound, the protons alpha to the carbonyl group are acidic and can be exchanged for deuterium by treatment with a deuterated solvent like D₂O in the presence of a suitable catalyst.
Another approach is the use of deuterated starting materials in the synthesis. For example, a deuterated version of 3,3-dimethylbutanoyl chloride could be used in the Friedel-Crafts acylation to introduce deuterium into the alkyl chain.
Carbon-13 Labeling:
Carbon-13 labeling typically requires the use of ¹³C-enriched starting materials in the synthesis. For instance, a ¹³C-labeled 1,3-difluorobenzene or a ¹³C-labeled 3,3-dimethylbutanoyl chloride could be employed in the Friedel-Crafts acylation to introduce a ¹³C atom at a specific position in the final molecule. The choice of the labeled precursor determines the position of the isotopic label.
| Isotopic Label | Labeling Method | Labeled Precursor | Position of Label |
| Deuterium (D) | H/D Exchange | D₂O | Alpha to carbonyl |
| Deuterium (D) | Synthesis from labeled precursor | Deuterated 3,3-dimethylbutanoyl chloride | Alkyl chain |
| Carbon-13 (¹³C) | Synthesis from labeled precursor | ¹³C-labeled 1,3-difluorobenzene | Aromatic ring |
| Carbon-13 (¹³C) | Synthesis from labeled precursor | ¹³C-labeled 3,3-dimethylbutanoyl chloride | Carbonyl or alkyl chain |
This table outlines general strategies for isotopic labeling. Specific experimental protocols for this compound are not detailed in the available literature from the search results. The successful synthesis and characterization of these labeled derivatives would require analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the position and extent of isotopic incorporation.
Vii. Applications of 3 ,5 Difluoro 3,3 Dimethylbutyrophenone in Organic Synthesis
Role as a Key Intermediate in Complex Molecule Synthesis
Searches for direct evidence of 3',5'-Difluoro-3,3-dimethylbutyrophenone's role as a key intermediate in the synthesis of complex molecules did not yield specific examples. In theory, its structure suggests it could serve as a precursor in multi-step syntheses. The ketone functionality allows for a variety of transformations, such as reduction to an alcohol, conversion to an amine via reductive amination, or participation in carbon-carbon bond-forming reactions like aldol (B89426) or Grignard reactions. The difluorophenyl group could be a crucial component of a larger, biologically active molecule, where the fluorine atoms modulate properties such as metabolic stability and binding affinity.
Building Block for Novel Fluorinated Compounds
No specific research was found detailing the use of this compound as a building block for novel fluorinated compounds. However, its structure, containing both a ketone and a difluorinated aromatic ring, makes it a plausible starting material for creating more complex fluorinated molecules. The presence of fluorine atoms is a common strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound could potentially be used to introduce the 3,5-difluorophenyl moiety into various molecular scaffolds.
Contribution to the Synthesis of Butyrophenone-Based Scaffolds
There is no specific information available from the performed searches regarding the contribution of this compound to the synthesis of butyrophenone-based scaffolds. Butyrophenones are a class of compounds with significant applications in medicinal chemistry, particularly as antipsychotic agents. The introduction of a difluoro-substitution pattern on the phenyl ring, as seen in this compound, could be a strategy to develop new butyrophenone (B1668137) derivatives with altered biological activities or improved safety profiles. However, specific examples of its use for this purpose are not documented in the available literature.
Use in the Development of New Synthetic Methodologies
The search for literature describing the use of this compound in the development of new synthetic methodologies did not provide any relevant results. While new synthetic methods are constantly being developed, there is no indication that this particular compound has been utilized as a model substrate or reagent in such studies. Its specific combination of functional groups might make it a candidate for testing new reactions, but this has not been reported.
Precursor to Chiral Fluorinated Derivatives
No specific examples of this compound being used as a precursor to chiral fluorinated derivatives were found. The ketone group in this molecule is prochiral, meaning it could be asymmetrically reduced to form a chiral alcohol. This transformation would require the use of a chiral reducing agent or a catalyst. The resulting chiral fluorinated alcohol could then be a valuable intermediate for the synthesis of enantiomerically pure pharmaceuticals or other complex chiral molecules. However, there is no published research demonstrating this specific application.
Viii. Future Research Directions and Emerging Trends
Development of More Sustainable and Greener Synthetic Routes
The chemical industry's increasing focus on environmental stewardship is driving the development of greener synthetic methodologies. chemistryjournals.net Traditional organic syntheses often rely on hazardous solvents, toxic reagents, and energy-intensive processes, leading to significant waste generation. chemistryjournals.net Green chemistry principles, which emphasize waste prevention, high atom economy, and the use of safer chemicals and processes, offer a framework for more sustainable production of fluorinated compounds like 3',5'-Difluoro-3,3-dimethylbutyrophenone. chemistryjournals.net
Future research will likely concentrate on several key areas. One promising approach is the use of alternative, environmentally benign solvents such as water, ionic liquids, or supercritical fluids to replace volatile organic compounds. chemistryjournals.net Another area of focus is the development of catalytic processes that are more efficient and generate less waste. For instance, the use of transition-metal fluorides like Copper(II) Fluoride (CuF₂) has been explored as a greener method for producing fluoroaromatics, potentially offering a more sustainable alternative to conventional fluorination technologies. researchgate.net Research into microwave-assisted synthesis and flow chemistry also presents opportunities to reduce reaction times, improve energy efficiency, and enhance process safety. chemistryjournals.net
Table 1: Comparison of Traditional vs. Potential Greener Synthetic Approaches
| Feature | Traditional Synthetic Route | Potential Greener Synthetic Route |
|---|---|---|
| Solvents | Volatile organic compounds (e.g., dichloromethane, toluene) | Water, ionic liquids, supercritical fluids chemistryjournals.net |
| Reagents | Stoichiometric, often hazardous reagents | Catalytic systems (e.g., CuF₂), biocatalysis chemistryjournals.netresearchgate.net |
| Energy | Conventional heating (oil baths, heating mantles) | Microwave irradiation, flow chemistry reactors chemistryjournals.net |
| Waste | High E-Factor (Environmental Factor), significant byproduct generation | Lower E-Factor, improved atom economy, recyclable catalysts chemistryjournals.net |
| Process | Batch processing | Continuous flow processing chemistryjournals.net |
Advanced Spectroscopic Techniques for In Situ Monitoring
Real-time monitoring of chemical reactions is crucial for optimizing reaction conditions, maximizing yield, and ensuring safety. Advanced spectroscopic techniques are emerging as powerful tools for in situ analysis, providing detailed insights into reaction kinetics and mechanisms as they happen.
For fluorinated compounds, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a particularly valuable technique. nih.gov Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, it provides a clear and sensitive method for tracking the consumption of fluorinated starting materials and the formation of fluorinated products and intermediates. nih.govanr.fr The wide chemical shift range of ¹⁹F NMR allows for excellent signal dispersion, minimizing peak overlap and facilitating the identification of multiple fluorine-containing species in a reaction mixture. nih.gov
In addition to NMR, advanced mass spectrometry methods, such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRAM-MS), are becoming indispensable for monitoring complex reaction mixtures. spectroscopyonline.com These techniques can detect and identify not only the target compounds but also low-abundance byproducts and impurities, which is essential for process optimization and quality control. spectroscopyonline.com The combination of these spectroscopic tools enables a comprehensive, real-time understanding of the synthesis of this compound.
Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring
| Technique | Principle | Application for this compound Synthesis |
|---|---|---|
| ¹⁹F NMR Spectroscopy | Measures the resonance of ¹⁹F nuclei in a magnetic field. | Direct, quantitative monitoring of fluorinated reactants, intermediates, and products. nih.govanr.fr |
| LC-HRAM-MS | Separates compounds by chromatography and detects them by high-resolution mass analysis. | Identification and quantification of target compounds and trace-level impurities or byproducts. spectroscopyonline.com |
| FT-IR/Raman Spectroscopy | Measures the vibrational frequencies of chemical bonds. | Real-time tracking of functional group transformations (e.g., formation of the ketone carbonyl group). |
Integration of Machine Learning in Computational Chemistry for Predictive Modeling
The convergence of machine learning (ML) and computational chemistry is revolutionizing chemical research by enabling rapid and accurate prediction of molecular properties and reaction outcomes. nih.govresearchgate.net These predictive models can significantly reduce the time and cost associated with experimental trial-and-error, accelerating the discovery and optimization of chemical processes. uic.eduebm-journal.org
In the context of this compound, ML algorithms can be trained on large datasets of chemical reactions to predict optimal synthetic routes, reaction conditions, and potential yields. chemrxiv.org For instance, models can predict the success of a particular catalyst or solvent system, guiding chemists toward the most promising experimental setups. chemrxiv.org Furthermore, ML can be used to predict various physicochemical and biological properties of the molecule and its potential derivatives, aiding in the design of new compounds with desired characteristics. nih.govebm-journal.org This integration of artificial intelligence with quantum mechanics-based computational methods allows for a deeper understanding of structure-property relationships. nih.gov
Table 3: Applications of Machine Learning in Chemical Research
| Application Area | Machine Learning Approach | Potential Impact on this compound Research |
|---|---|---|
| Retrosynthesis | Neural networks, tree-based models | Proposing novel and efficient synthetic routes. researchgate.net |
| Reaction Optimization | Bayesian optimization, random forest | Predicting optimal reaction conditions (temperature, concentration, catalyst) for higher yields. chemrxiv.org |
| Property Prediction | Deep learning, support vector machines | Predicting solubility, reactivity, and potential biological activity of new derivatives. nih.govebm-journal.org |
| Spectrum Prediction | Generative models | Assisting in structure elucidation by predicting NMR or mass spectra for potential products. nih.gov |
Exploration of Novel Reactivity Patterns and Derivatization Opportunities
Understanding the inherent reactivity of this compound is key to unlocking its potential for creating a diverse range of new chemical entities. The molecule possesses several reactive sites, including the aromatic ring, the ketone carbonyl group, and the aliphatic chain, each offering opportunities for chemical modification.
Future research will likely explore the derivatization of this scaffold to modulate its properties. For example, the ketone group can be reduced to an alcohol, converted to an oxime, or used in aldol (B89426) or Wittig-type reactions to extend the carbon skeleton. The difluorinated phenyl ring can undergo further substitution reactions, although the fluorine atoms will influence the regioselectivity of such transformations. The development of rapid and efficient derivatization methods is an area of active investigation. nih.gov By systematically exploring these reactions, a library of novel compounds based on the this compound core can be generated for further study.
Table 4: Potential Derivatization Strategies
| Reactive Site | Reaction Type | Potential Functional Group Transformation |
|---|---|---|
| Ketone Carbonyl | Reduction | Ketone → Secondary Alcohol |
| Ketone Carbonyl | Reductive Amination | Ketone → Amine |
| Aromatic Ring | Nucleophilic Aromatic Substitution (SNAr) | C-F → C-O, C-N, or C-S bond formation |
| α-Carbon to Ketone | Halogenation/Elimination | Introduction of α,β-unsaturation |
Design of Next-Generation Fluorinated Butyrophenone (B1668137) Scaffolds
Building upon the knowledge of structure-activity relationships and novel reactivity, the rational design of next-generation fluorinated butyrophenone scaffolds represents a significant future direction. nih.gov This involves making strategic modifications to the core structure of this compound to enhance specific properties or introduce new functionalities.
One approach is "scaffold hopping," where the core butyrophenone structure is replaced with a different chemical framework that maintains a similar spatial arrangement of key functional groups. mdpi.com Another strategy involves the synthesis of bioisosteres, where certain atoms or groups are replaced with others that have similar physical or chemical properties but may lead to improved biological activity or metabolic stability. For example, the phenyl ring could be replaced with a fluorinated heterocyclic ring, or the tert-butyl group could be substituted with other sterically demanding groups. researchgate.net The goal of these design efforts is to create novel molecular architectures with potentially superior performance in various applications, from materials science to medicinal chemistry. nih.govmdpi.com
Table 5: Concepts in Next-Generation Scaffold Design
| Design Strategy | Description | Example Modification to this compound |
|---|---|---|
| Scaffold Hopping | Replacing the central scaffold while preserving key pharmacophoric features. mdpi.com | Replacing the butyrophenone core with a fluorinated piperidine (B6355638) or other heterocyclic mimic. |
| Bioisosteric Replacement | Substituting atoms or groups with others that have similar properties. | Replacing the difluorophenyl ring with a difluoropyridinyl ring. |
| Ring System Modification | Altering the aromatic or aliphatic ring structures. | Fusing an additional ring to the phenyl group to create a fluorinated naphthyl system. |
| Side-Chain Extension | Modifying the aliphatic side chain to alter steric or electronic properties. | Replacing the tert-butyl group with a cyclobutyl or adamantyl group. |
Q & A
Q. What are the common synthetic routes for 3',5'-Difluoro-3,3-dimethylbutyrophenone, and what methodological considerations are critical for reproducibility?
The synthesis of fluorinated butyrophenones typically involves Friedel-Crafts acylation or halogenation of pre-functionalized aromatic precursors. For example, fluorinated benzophenones are synthesized via catalytic carbonylation of aryl halides or nucleophilic substitution using fluorinated intermediates under anhydrous conditions . Key steps include:
- Halogenation : Use of fluorinating agents (e.g., KF/18-crown-6) to introduce fluorine atoms at the 3' and 5' positions.
- Acylation : Reaction of 3,5-difluorophenylmagnesium bromide with 3,3-dimethylbutyryl chloride in anhydrous ether, followed by quenching with aqueous NH4Cl .
- Purification : Column chromatography (e.g., petroleum ether:ethyl acetate gradients) to isolate the product, with yields typically ranging from 70–90% .
Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?
Structural characterization relies on:
- NMR Spectroscopy : 1H and 19F NMR are critical for confirming fluorine positions and methyl group environments. For example, 19F NMR chemical shifts for aromatic fluorines in similar compounds appear at δ −110 to −120 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated [M+H]+ for C12H14F2O: 220.11) .
- Infrared (IR) Spectroscopy : Strong carbonyl (C=O) stretches near 1680–1700 cm−1 .
Q. What safety protocols are recommended for handling fluorinated butyrophenones in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Fluorinated byproducts require specialized disposal due to potential environmental persistence .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
Fluorine’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution reactivity but enhancing stability in radical or nucleophilic reactions. For example:
- Suzuki-Miyaura Coupling : Fluorine substituents can direct regioselectivity in Pd-catalyzed reactions, favoring para positions relative to existing fluorine atoms .
- Controlled Reactivity : Fluorine’s meta-directing effects require optimized catalysts (e.g., Pd(PPh3)4) and elevated temperatures (80–100°C) for efficient coupling .
Q. What strategies improve reaction yields in multi-step syntheses of fluorinated butyrophenones?
- Step Optimization : For example, NaBH4 reduction of ketones (e.g., 3',5'-difluoroacetophenone derivatives) in methanol at 0°C achieves >90% conversion to alcohols, which are subsequently oxidized back to ketones .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates, while anhydrous conditions prevent hydrolysis .
- Catalytic Systems : Use of Lewis acids (e.g., AlCl3) in Friedel-Crafts reactions improves acylation efficiency .
Q. How can researchers resolve contradictory data in biological activity studies involving fluorinated butyrophenones?
- Assay Validation : Replicate enzyme inhibition assays (e.g., acetylcholinesterase) under standardized conditions (pH 7.4, 25°C) to minimize variability .
- Structure-Activity Relationship (SAR) Analysis : Compare IC50 values of this compound with analogs (e.g., 3'-chloro or 3'-bromo derivatives) to identify substituent effects .
- Computational Modeling : Density Functional Theory (DFT) calculations predict binding affinities and rationalize discrepancies between in vitro and in silico results .
Data Contradictions and Mitigation
- Spectral Data Gaps : Limited 13C NMR data for fluorinated butyrophenones can be addressed by referencing analogous compounds (e.g., 4,4'-difluorobenzophenone δC=O ≈ 195 ppm) .
- Biological Activity Variability : Differences in cytotoxicity assays (e.g., MTT vs. ATP-based) require cross-validation using orthogonal methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
